molecular formula C25H23Cl2N5O4 B11098075 N-[3-(4-Chlorophenoxy)-5-nitrophenyl]-3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide

N-[3-(4-Chlorophenoxy)-5-nitrophenyl]-3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide

Cat. No.: B11098075
M. Wt: 528.4 g/mol
InChI Key: HIPNBJFMASBFEX-UHFFFAOYSA-N
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Description

    N-[3-(4-Chlorophenoxy)-5-nitrophenyl]-3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide: is a complex organic compound with a unique structure.

  • It combines elements from different chemical classes, including an adamantine core, a triazole ring, and a nitrophenyl group.
  • The compound’s intricate structure suggests potential interesting properties and applications.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route is as follows

      Reaction Conditions: Specific reaction conditions, such as temperature, solvent, and catalysts, would depend on the chosen synthetic pathway.

      Industrial Production: Industrial-scale production likely involves optimization for yield, cost-effectiveness, and safety.

  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including

      Common Reagents and Conditions: Reagents like phosphorus trichloride (PCl₃), iodine, and hydrogen peroxide may be used.

      Major Products: The final product is the target compound itself, but intermediates during synthesis are also important.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties, toxicity, and potential therapeutic applications.

      Industry: Consider its use in materials science, catalysis, or other industrial processes.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its intended application.
    • If it’s an antihelmintic, it might inhibit chitinase in parasites.
    • Further studies are needed to elucidate specific molecular targets and pathways.
  • Comparison with Similar Compounds

    Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding

    Properties

    Molecular Formula

    C25H23Cl2N5O4

    Molecular Weight

    528.4 g/mol

    IUPAC Name

    N-[3-(4-chlorophenoxy)-5-nitrophenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide

    InChI

    InChI=1S/C25H23Cl2N5O4/c26-17-1-3-20(4-2-17)36-21-7-18(6-19(8-21)32(34)35)29-22(33)24-9-15-5-16(10-24)12-25(11-15,13-24)31-14-28-23(27)30-31/h1-4,6-8,14-16H,5,9-13H2,(H,29,33)

    InChI Key

    HIPNBJFMASBFEX-UHFFFAOYSA-N

    Canonical SMILES

    C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC(=CC(=C5)OC6=CC=C(C=C6)Cl)[N+](=O)[O-]

    Origin of Product

    United States

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